molecular formula C22H24N2O4 B394428 Butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394428
M. Wt: 380.4g/mol
InChI Key: ORNMYRAKZORYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sec-butyl group, a phenoxyphenyl group, and a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of a ketone with an amine to form the tetrahydropyrimidine ring.

    Esterification: The formation of the ester group through the reaction of an alcohol with a carboxylic acid.

    Substitution Reactions: Introducing the phenoxyphenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of the sec-butyl group to a corresponding alcohol or ketone.

    Reduction: Reduction of the oxo group to form a hydroxyl group.

    Substitution: Nucleophilic substitution reactions involving the phenoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or alcohol, while substitution may introduce new functional groups.

Scientific Research Applications

Butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Butyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Differing by the butyl group.

    Sec-butyl 6-methyl-2-oxo-4-(3-phenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Differing by the absence of the phenoxy group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4g/mol

IUPAC Name

butan-2-yl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O4/c1-4-14(2)27-21(25)19-15(3)23-22(26)24-20(19)16-9-8-12-18(13-16)28-17-10-6-5-7-11-17/h5-14,20H,4H2,1-3H3,(H2,23,24,26)

InChI Key

ORNMYRAKZORYNR-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC3=CC=CC=C3)C

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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